7-(2-ethoxyethyl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 442864-69-9
Cat. No.: VC6844052
Molecular Formula: C17H19FN4O3S
Molecular Weight: 378.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442864-69-9 |
|---|---|
| Molecular Formula | C17H19FN4O3S |
| Molecular Weight | 378.42 |
| IUPAC Name | 7-(2-ethoxyethyl)-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C17H19FN4O3S/c1-3-25-9-8-22-13-14(21(2)16(24)20-15(13)23)19-17(22)26-10-11-4-6-12(18)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,20,23,24) |
| Standard InChI Key | VSISPQBGESFWAZ-UHFFFAOYSA-N |
| SMILES | CCOCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s molecular formula is C₁₇H₁₉FN₄O₃S, with a molecular weight of 378.42 g/mol. Its IUPAC name, 7-(2-ethoxyethyl)-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione, systematically describes its substituents:
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A 2-ethoxyethyl group at position 7 of the purine core.
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A (4-fluorobenzyl)thio moiety at position 8.
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A methyl group at position 3.
The purine backbone is functionalized at positions 2 and 6 with ketone groups, forming the dione structure. The 4-fluorobenzyl group introduces aromaticity and electron-withdrawing characteristics, while the thioether linkage at position 8 enhances stability compared to oxygen-based ethers.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₉FN₄O₃S | |
| Molecular Weight | 378.42 g/mol | |
| IUPAC Name | 7-(2-ethoxyethyl)-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione | |
| SMILES | CCOCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C | |
| InChIKey | VSISPQBGESFWAZ-UHFFFAOYSA-N |
Stereochemical Considerations
The compound lacks chiral centers, as confirmed by its SMILES and InChIKey representations. The planar purine ring system allows for potential π-π stacking interactions with aromatic biological targets, while the 4-fluorobenzyl group may engage in hydrophobic interactions.
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis, techniques such as column chromatography (for non-polar intermediates) and recrystallization (using ethanol/water mixtures) would isolate the product. Characterization likely employs:
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¹H/¹³C NMR to verify substituent positions.
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HRMS for molecular weight confirmation.
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HPLC for purity assessment (>95% typical for research compounds).
Physicochemical Properties
Solubility and Stability
Although solubility data are unavailable, the structure predicts:
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Moderate lipid solubility due to the ethoxyethyl and fluorobenzyl groups.
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Low aqueous solubility at physiological pH, necessitating DMSO or ethanol as solvents for biological assays.
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Stability: The thioether linkage resists hydrolysis under acidic conditions better than oxygen ethers, while the fluorobenzyl group enhances metabolic stability compared to non-halogenated analogs .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method of Estimation |
|---|---|---|
| LogP (Octanol-Water) | ~2.3 | ChemAxon Calculator |
| Hydrogen Bond Donors | 1 (N-H group) | Structure Analysis |
| Hydrogen Bond Acceptors | 6 (2 ketones, 3 ether oxygens, 1 F) | Structure Analysis |
| Polar Surface Area | ~90 Ų | Molinspiration |
Spectroscopic Profiles
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IR Spectroscopy: Expected peaks at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch), and ~650 cm⁻¹ (C-S stretch).
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UV-Vis: Absorption maxima near 260–280 nm due to the purine π-system.
Comparison with Structural Analogs
Table 3: Structural and Functional Comparison with Related Purines
The target compound’s higher molecular weight and ethoxyethyl group may improve cell membrane permeability compared to the hydroxyethylthio analog. Its fluorobenzylthio moiety offers greater chemical stability than the brominated derivative .
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